

Application Notes and Protocols for Flow Cytometry Analysis Using Nuclear Yellow

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Compound of Interest

Compound Name: Nuclear yellow

Cat. No.: B1194301

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Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-fluorescent dye that serves as a powerful tool in flow cytometry for the analysis of cellular DNA content.^[1] This bis-benzimide dye binds preferentially to adenine-thymine (A-T) rich regions of double-stranded DNA in the minor groove, exhibiting a significant enhancement in fluorescence upon binding.^[1] Its spectral properties, with an excitation peak around 372 nm and an emission peak at approximately 504 nm, make it suitable for use with violet laser-equipped flow cytometers.^{[2][3]}

These application notes provide detailed protocols for the use of **Nuclear Yellow** in key flow cytometry applications, including cell cycle analysis, apoptosis detection, and cell viability assessment. The information is intended to guide researchers in designing and executing robust experiments for basic research and drug development.

Core Applications

Nuclear Yellow is a versatile dye for a range of flow cytometry applications:

- **Cell Cycle Analysis:** By stoichiometrically binding to DNA, **Nuclear Yellow** allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.^[1]

- **Apoptosis Detection:** A key hallmark of late-stage apoptosis is DNA fragmentation. Staining with **Nuclear Yellow** can identify apoptotic cells, which exhibit reduced DNA content and appear as a "sub-G1" peak in a DNA content histogram.[3][4]
- **Cell Viability:** While primarily a nuclear stain for both live and fixed cells, its combination with membrane-impermeant dyes can aid in distinguishing live, apoptotic, and necrotic cell populations.

Data Presentation: Quantitative Parameters for Nuclear Yellow Staining

The optimal staining conditions for **Nuclear Yellow** can vary depending on the cell type and specific application. The following tables provide a summary of recommended starting concentrations and incubation times for common flow cytometry assays.

Table 1: Recommended Staining Parameters for Cell Cycle Analysis

Cell Type	Fixation	Nuclear Yellow Concentration (µg/mL)	Incubation Time (minutes)	Incubation Temperature
Jurkat (human T lymphocyte)	70% Ethanol	0.5 - 2.0	15 - 30	Room Temperature
HeLa (human cervical cancer)	70% Ethanol	1.0 - 3.0	20 - 40	Room Temperature
Primary Neurons	4% Paraformaldehyde	0.2 - 1.5	15 - 30	Room Temperature
CHO (Chinese hamster ovary)	70% Ethanol	0.5 - 2.5	15 - 30	Room Temperature

Table 2: Recommended Staining Parameters for Apoptosis (Sub-G1) Assay

Cell Type	Fixation	Nuclear Yellow Concentration (µg/mL)	Incubation Time (minutes)	Incubation Temperature
Jurkat (induced with Staurosporine)	70% Ethanol	1.0 - 5.0	30 - 60	4°C
HL-60 (human promyelocytic leukemia)	70% Ethanol	1.0 - 5.0	30 - 60	4°C
PC-3 (human prostate cancer)	70% Ethanol	1.5 - 6.0	30 - 60	4°C

Table 3: Recommended Staining Parameters for Live Cell Imaging and Viability

Cell Type	Staining Condition	Nuclear Yellow Concentration (µg/mL)	Incubation Time (minutes)	Incubation Temperature
Adherent Mammalian Cells	Live Cells	1.0 - 5.0	30 - 60	37°C
Suspension Mammalian Cells	Live Cells	0.5 - 3.0	15 - 45	37°C

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Fixed Cells

This protocol describes the use of **Nuclear Yellow** to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

- **Nuclear Yellow** (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)
- Phosphate-Buffered Saline (PBS)

- 70% ice-cold ethanol
- RNase A solution (optional, to reduce RNA staining)
- Flow cytometry tubes

Procedure:

- Harvest cells and wash once with PBS.
- Resuspend the cell pellet in ice-cold PBS.
- While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
- Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks.
- Wash the cells twice with PBS to remove the ethanol.
- (Optional) Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
- Resuspend the cell pellet in PBS at a concentration of $1-2 \times 10^6$ cells/mL.
- Add **Nuclear Yellow** to a final concentration of 0.5-2.0 µg/mL.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Analyze the samples on a flow cytometer using a violet laser for excitation and a filter appropriate for yellow emission (e.g., 525/50 nm).

Protocol 2: Apoptosis Detection (Sub-G1 Peak Analysis)

This protocol is designed to quantify apoptotic cells by identifying the sub-G1 peak, which represents cells with fragmented DNA.

Materials:

- **Nuclear Yellow** (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

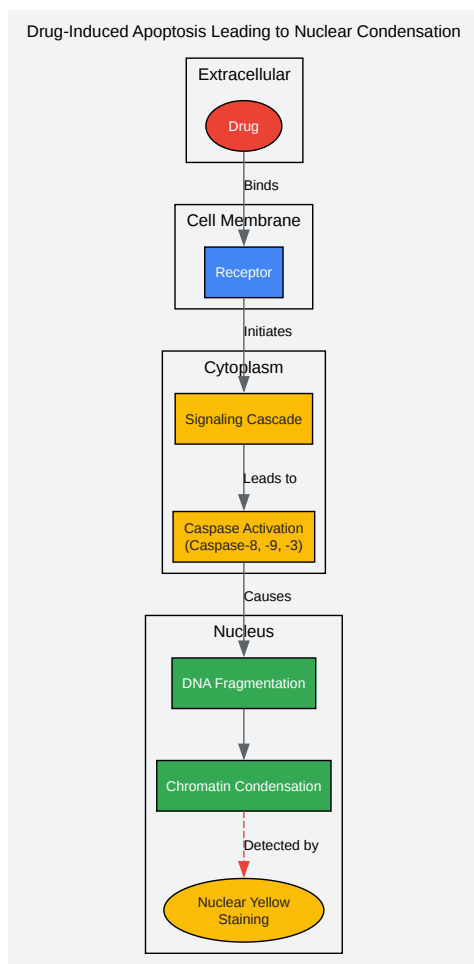
- PBS
- 70% ice-cold ethanol
- Flow cytometry tubes

Procedure:

- Induce apoptosis in your cell population using a desired method and include appropriate controls.
- Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
- Wash the cells once with cold PBS.
- Fix the cells in ice-cold 70% ethanol as described in Protocol 1, step 3.
- Incubate for at least 2 hours at 4°C to allow for the leakage of low molecular weight DNA.
- Wash the cells twice with PBS.
- Resuspend the cell pellet in PBS at a concentration of $1-2 \times 10^6$ cells/mL.
- Stain the cells with **Nuclear Yellow** at a final concentration of 1.0-5.0 µg/mL for 30-60 minutes at 4°C in the dark.
- Analyze the samples on a flow cytometer. The apoptotic population will appear as a distinct peak to the left of the G0/G1 peak on the DNA content histogram.

Visualizations

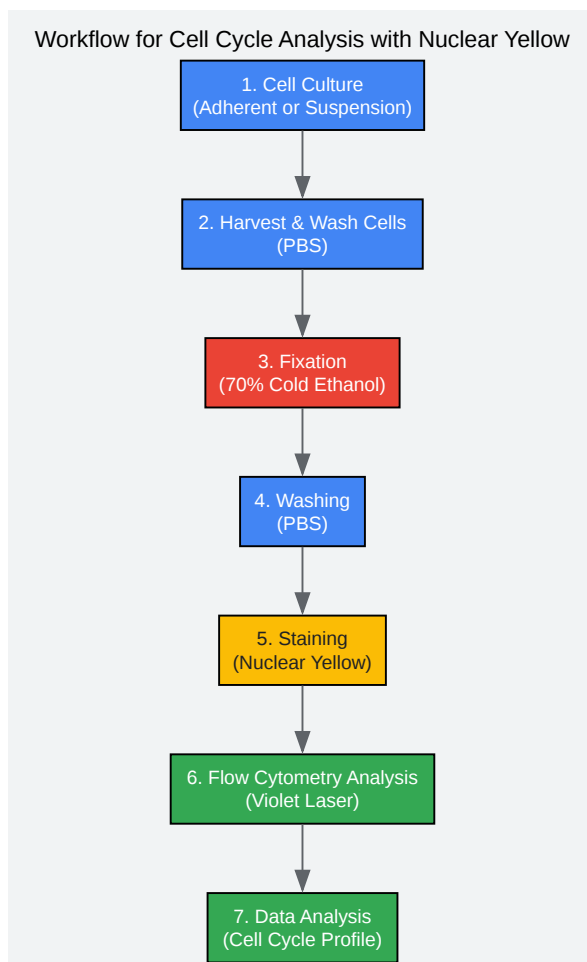
Signaling Pathway: Drug-Induced Apoptosis and Nuclear Condensation



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Caption: Drug-induced apoptosis pathway leading to detectable nuclear changes.

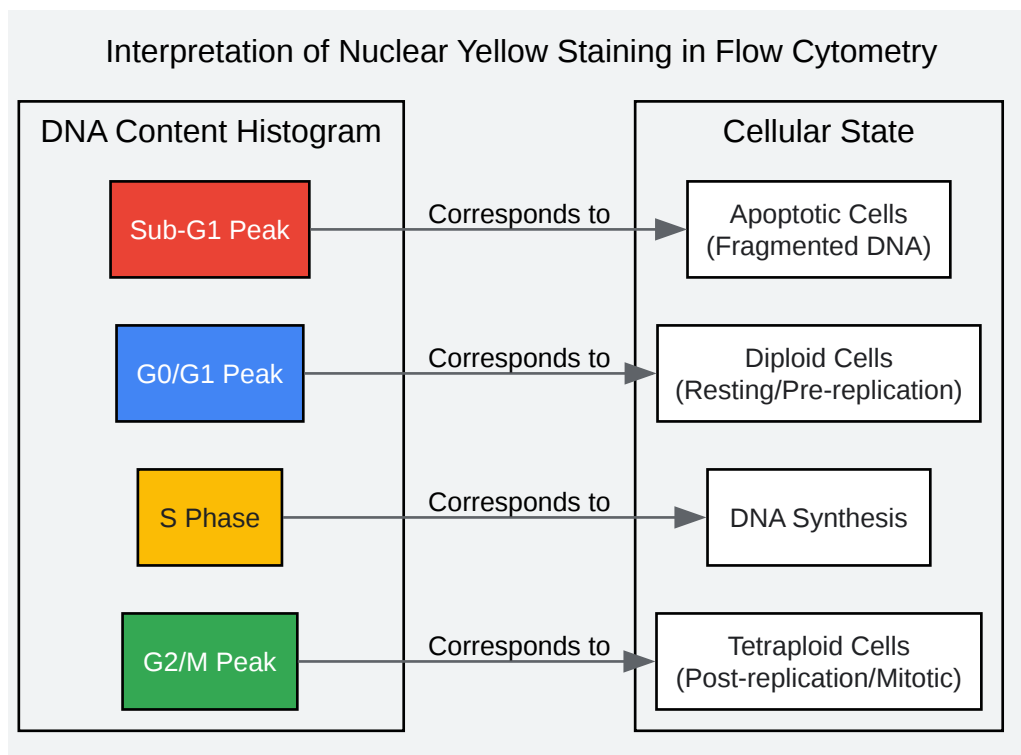
Experimental Workflow: Cell Cycle Analysis using Nuclear Yellow



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Caption: Step-by-step workflow for flow cytometric cell cycle analysis.

Logical Relationship: Interpretation of DNA Content Histogram



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Caption: Relationship between histogram peaks and cellular states.

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